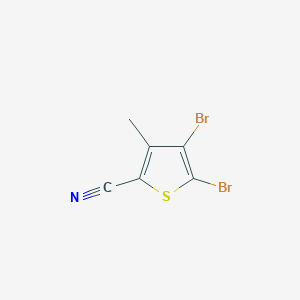

4,5-Dibromo-3-methylthiophene-2-carbonitrile

Description

4,5-Dibromo-3-methylthiophene-2-carbonitrile is a brominated thiophene derivative featuring a nitrile group at position 2, methyl substitution at position 3, and bromine atoms at positions 4 and 5. This compound combines electron-withdrawing (Br, CN) and electron-donating (CH₃) groups, creating a polarized aromatic system. Such structural features enhance its utility in cross-coupling reactions, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name |

4,5-dibromo-3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNWTDBNPQGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-methylthiophene-2-carbonitrile typically involves the bromination of 3-methylthiophene-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Reduction Reactions: Hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl or heteroaryl compounds.

Reduction Products: Amino derivatives of thiophene.

Scientific Research Applications

Organic Synthesis

4,5-Dibromo-3-methylthiophene-2-carbonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in:

- Substitution Reactions : The bromine atoms can be replaced by various nucleophiles through nucleophilic substitution reactions.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl or heteroaryl compounds.

- Reduction Reactions : The nitrile group can be reduced to an amine under specific conditions.

Material Science

The compound is employed in the development of organic semiconductors due to its electronic properties:

- Organic Electronics : It is used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), where its electron-withdrawing groups enhance electron affinity and charge carrier mobility .

- Fluorescent Probes : Exhibiting potential fluorescence properties, it can serve as a fluorescent probe in biological and materials science applications.

Biological Applications

Research has explored the biological activities of this compound:

- Drug Discovery : It is investigated for its potential use in developing pharmaceuticals targeting specific biological pathways.

- Bioactive Compounds : As a precursor for bioactive compounds, it aids in studying mechanisms of action for therapeutic applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | Demonstrated successful substitution reactions leading to diverse thiophene derivatives. | |

| Organic Electronics | Enhanced charge mobility in OFETs when incorporated into polymer blends. | |

| Biological Activity | Identified potential for developing anti-cancer agents through structural modifications. |

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-methylthiophene-2-carbonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating methyl group, which affect the electron density on the thiophene ring. This modulation of electron density can facilitate various reactions, such as nucleophilic substitution and coupling reactions .

Comparison with Similar Compounds

Substituent Effects and Reactivity

- Electron-Withdrawing Groups (EWGs): The bromine and nitrile groups in the target compound enhance electrophilic reactivity, making it suitable for Suzuki or Ullmann couplings. In contrast, the morpholino group in ’s compound introduces steric bulk and hydrogen-bonding capacity, while the oxo group reduces aromaticity .

Physical Properties

- Melting Points: The fused tetracyclic structure in ’s compound results in a high melting point (277–278°C) due to crystal packing efficiency. The target compound’s bromine substituents may increase its melting point compared to non-brominated analogs (e.g., ’s compound) but likely remain below 277°C due to lack of fused rings .

- Solubility: Bromine’s hydrophobicity may reduce the target compound’s solubility in polar solvents compared to the morpholino-substituted derivative (), which has hydrogen-bonding capabilities .

Biological Activity

4,5-Dibromo-3-methylthiophene-2-carbonitrile (CAS No. 266338-05-0) is a heterocyclic compound featuring a thiophene ring substituted with bromine and a nitrile group. Its molecular formula is C6H3Br2NS. This compound is notable for its potential biological activities, which have been explored in various research contexts.

The presence of bromine and the electron-withdrawing nitrile group significantly influences the compound's reactivity. The bromine atoms can be substituted through nucleophilic substitution reactions, while the nitrile group can undergo reduction to form amines under specific conditions. The mechanism of action involves modulation of electron density on the thiophene ring, facilitating various chemical reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Coupling Reactions | Formation of biaryl or heteroaryl compounds | Palladium catalysts, bases |

| Reduction Reactions | Conversion of nitrile to amine | Hydrogenation catalysts |

Anticancer Properties

The biological activity of related thiophene derivatives has been linked to anticancer effects. These compounds often exert their action by inhibiting cell proliferation and inducing apoptosis in cancer cells. The interaction with cellular proteins and enzymes disrupts normal functions leading to cell death. Although direct studies on this compound are scarce, its structural characteristics imply potential for similar activities.

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A related study explored the inhibition of T3SS in pathogenic bacteria using various thiophene derivatives. Compounds with similar functional groups were tested for their ability to inhibit secretion mechanisms critical for virulence . While specific results for this compound were not detailed, the findings highlight the relevance of such compounds in antibacterial research.

- Cell Proliferation Assays : In studies examining the cytotoxic effects of thiophene derivatives on cancer cell lines, compounds demonstrated varying degrees of inhibition on cell growth. For example, certain analogs displayed IC50 values indicating effective concentrations for inhibiting tumor growth . These insights provide a foundational understanding that could be extended to this compound.

Table 2: Comparative Biological Activities of Thiophene Derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dibromo-3-methylthiophene-2-carbonitrile, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via bromination of 3-methylthiophene-2-carbonitrile using stoichiometric bromine (Br₂) in chloroform under inert atmosphere (e.g., argon), with NaHCO₃ as a base to neutralize HBr byproducts. Evidence from analogous thiophene bromination shows yields of ~80% when refluxing for 4–6 hours . Key parameters include:

- Solvent choice : Chloroform or dichloromethane for solubility.

- Temperature : Reflux conditions (60–80°C) to ensure complete reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : The methyl group (-CH₃) appears as a singlet at δ ~2.5 ppm. Thiophene protons are absent due to bromination at C4 and C4.

- ¹³C-NMR : Peaks at δ ~110–115 ppm (C≡N), ~125–135 ppm (C-Br), and ~15–20 ppm (CH₃).

- IR : Strong absorption at ~2200–2250 cm⁻¹ (C≡N stretch) and ~600–650 cm⁻¹ (C-Br stretch). Compare with literature data for analogous brominated thiophenes .

Q. What are the key reactivity patterns of the bromine substituents in this compound for further functionalization?

- Methodological Answer : The bromine atoms enable cross-coupling reactions (e.g., Suzuki, Stille) for aryl group introduction. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in toluene/water at 80–100°C .

- Selectivity : Steric hindrance from the methyl group may favor mono-substitution; optimize ligand choice (e.g., bulky ligands for controlled coupling).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of brominated thiophenes?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL refinement to analyze bond lengths, angles, and ring puckering. For example:

- Cremer-Pople Parameters : Quantify thiophene ring puckering (amplitude , phase ) to compare with theoretical models .

- Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s rules) to identify C≡N⋯H interactions influencing crystal packing .

- Data Reconciliation : Compare experimental results with DFT-optimized geometries to resolve discrepancies in substituent orientation .

Q. What mechanistic insights explain variations in bromination regioselectivity for thiophene derivatives?

- Methodological Answer : Competitive electrophilic aromatic substitution (EAS) pathways depend on:

- Directing Effects : The electron-withdrawing nitrile group deactivates the ring, favoring bromination at positions para to the nitrile. Steric effects from the methyl group may alter regioselectivity.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-bromination), while prolonged heating may lead to di-substitution. Monitor via TLC or in-situ IR .

Q. How can conflicting reports on the stability of this compound under basic conditions be addressed experimentally?

- Methodological Answer : Conduct stability assays using:

- pH-Dependent Degradation Studies : Expose the compound to aqueous NaOH (pH 10–12) at 25–50°C and monitor decomposition via HPLC.

- Mechanistic Probes : Identify degradation products (e.g., hydrolysis of C≡N to amide) using LC-MS.

- Controlled Environment : Perform reactions under inert atmosphere to exclude oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.